molecular formula C16H12ClNaO4S B1683912 Recilisib sodium CAS No. 922139-31-9

Recilisib sodium

Cat. No. B1683912
M. Wt: 358.8 g/mol
InChI Key: PRFBWBYKWZVQJF-RRABGKBLSA-M
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Description

Recilisib sodium, also known as ON 01210.Na, is a radioprotectant . It is an experimental drug being developed by Onconova Therapeutics and the U.S. Department of Defense . It is being studied as a radiation protection agent . Chemically, it is the sodium salt of 4-carboxystyryl-4-chlorobenzylsulfone .


Molecular Structure Analysis

The chemical formula of Recilisib sodium is C16H12ClNaO4S . Its molecular weight is 358.77 . The structure involves a benzyl sulfoxide/sulfone derivative .


Physical And Chemical Properties Analysis

Recilisib sodium has a molecular weight of 358.77 and its formula is C16H12ClNaO4S . It is soluble in DMSO at 30 mg/mL .

Safety And Hazards

Recilisib sodium is considered toxic and contains a pharmaceutically active ingredient . It is advised to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is recommended to flush with copious amounts of water and seek medical attention .

Future Directions

Recilisib sodium is currently being studied for its potential as a radiation protection agent . Future research may focus on its effectiveness in this role and potential other applications.

properties

IUPAC Name

sodium;4-[(E)-2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4S.Na/c17-15-7-3-13(4-8-15)11-22(20,21)10-9-12-1-5-14(6-2-12)16(18)19;/h1-10H,11H2,(H,18,19);/q;+1/p-1/b10-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFBWBYKWZVQJF-RRABGKBLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CS(=O)(=O)/C=C/C2=CC=C(C=C2)C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336108
Record name Recilisib sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Recilisib sodium

CAS RN

922139-31-9
Record name Recilisib sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0922139319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Recilisib sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RECILISIB SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1068SXU525
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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